molecular formula C18H11ClN2O6 B2677718 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate CAS No. 439093-98-8

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Cat. No. B2677718
CAS RN: 439093-98-8
M. Wt: 386.74
InChI Key: XBENIGAHTQBCQR-UHFFFAOYSA-N
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Description

“4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate” is a complex organic compound. It contains a nitrobenzyl group, a carbamate group, and a naphthalene group with two ketone functionalities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the nitrobenzyl and naphthalene groups. The carbamate group could potentially be introduced via a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrobenzyl group would contribute to the electron-withdrawing nature of the molecule, while the naphthalene group would provide a degree of aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the carbamate group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Mechanism of Action

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate works by binding to specific targets, such as proteins, and altering their function. The exact mechanism of action is not fully understood, but it is believed that this compound binds to the active site of proteins and alters their conformation, leading to changes in their activity. This compound has also been shown to generate reactive oxygen species when exposed to light, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to proteins and alter their function. This compound has also been shown to generate reactive oxygen species when exposed to light, which can lead to cell death. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has several advantages for use in lab experiments, including its ability to selectively bind to proteins and alter their function, as well as its low toxicity and high yield synthesis methods. However, this compound does have some limitations, including its sensitivity to light and the need for special handling to prevent degradation.

Future Directions

There are several future directions for the use of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in scientific research, including the development of new synthesis methods to improve yield and purity, as well as the investigation of new applications for this compound, such as in the study of protein-protein interactions and the development of new photodynamic therapy treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its ability to selectively bind to proteins and alter their function makes it a valuable tool for studying biological systems. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in the presence of a base. Another method involves the reaction of 4-nitrobenzyl bromide with N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in the presence of a palladium catalyst. Both methods have been successful in producing this compound with high yields.

Scientific Research Applications

4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to proteins and has been used to study protein-protein interactions. Additionally, this compound has been used as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases that involves the use of light-activated compounds to kill cells.

Safety and Hazards

As with any chemical compound, handling “4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate” would require appropriate safety measures. Without specific information, it’s difficult to comment on the potential hazards associated with this compound .

properties

IUPAC Name

(4-nitrophenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O6/c19-14-15(17(23)13-4-2-1-3-12(13)16(14)22)20-18(24)27-9-10-5-7-11(8-6-10)21(25)26/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENIGAHTQBCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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